(R)-3-(1-Aminoethyl)phenol hydrobromide
Description
Significance of Chirality in Contemporary Organic and Supramolecular Chemistry
Chirality, a term derived from the Greek word for hand, describes the geometric property of a molecule that is non-superimposable on its mirror image. chiralpedia.com These mirror-image pairs are known as enantiomers. In the realm of organic chemistry, chirality is a fundamental concept because the spatial arrangement of atoms can dramatically influence a molecule's properties and interactions. chiralpedia.comwestlake.edu.cn While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point), their behavior can differ profoundly in the presence of other chiral molecules, such as the enzymes and receptors found in biological systems. westlake.edu.cn
This stereoselectivity is of paramount importance in pharmaceuticals, where one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or even harmful. westlake.edu.cn Consequently, the ability to synthesize single enantiomers of chiral compounds, a process known as asymmetric synthesis, is a critical objective in modern chemistry. nih.gov
Beyond molecular chemistry, chirality is a key principle in supramolecular chemistry, which studies the non-covalent assembly of molecules into larger, ordered structures. numberanalytics.com Chiral molecules can guide the formation of helical supramolecular polymers and other complex architectures, leading to materials with unique optical, electronic, and mechanical properties. numberanalytics.comscispace.comnih.gov The dynamic and responsive nature of these chiral supramolecular systems opens avenues for the development of advanced sensors, chiral separation technologies, and smart materials. chiralpedia.comnumberanalytics.com
Overview of (R)-3-(1-Aminoethyl)phenol Hydrobromide as a Chiral Scaffold
This compound is a chiral organic compound that belongs to the family of amino alcohols. Its structure features a phenol (B47542) ring with a hydroxyl (-OH) group and a chiral aminoethyl [-CH(NH2)CH3] substituent at the meta-position. The "(R)" designation specifies the absolute configuration of the stereogenic center in the aminoethyl side chain. The compound is typically handled as its hydrobromide salt to improve stability and solubility.
This molecule serves as a valuable chiral building block, or "scaffold," in organic synthesis. Its utility stems from the presence of three key functional components:
The Chiral Center: The stereogenic carbon provides the basis for transferring chirality to new, more complex molecules.
The Primary Amine (-NH2): This group is a versatile nucleophile and can be readily modified to form amides, imines, or other nitrogen-containing functionalities.
The Phenolic Hydroxyl (-OH): This group can participate in hydrogen bonding, act as a nucleophile, or be converted into an ether or ester, providing another site for chemical modification.
A prime example of the application of this chiral scaffold is in the synthesis of pharmaceutical intermediates. While research often focuses on the specific needs of a target molecule, the synthesis of Rivastigmine, a drug used to treat dementia, provides a clear illustration of how the enantiomerically pure core of 3-(1-aminoethyl)phenol (B1280079) is utilized. The synthesis of a key intermediate for Rivastigmine demonstrates the practical application of the (S)-enantiomer, which follows analogous chemical principles to the (R)-enantiomer.
The process involves several key transformations where the chiral amine scaffold is built upon. The following table outlines a synthetic sequence starting from a protected precursor, highlighting the role of the chiral amine in directing the formation of the final product.
Table 1: Illustrative Synthesis of a Rivastigmine Intermediate Analog This table is based on analogous reactions for the (S)-enantiomer as described in patent literature and serves to illustrate the utility of the chiral scaffold.
| Step | Starting Material | Reagents and Conditions | Product | Yield | Purpose |
|---|---|---|---|---|---|
| 1 | 3-(1-Aminoethyl)phenyl p-toluenesulfonate | (+)-Mandelic acid, Acetone/Water | (S)-3-(1-Aminoethyl)phenyl p-toluenesulfonate mandelate (B1228975) salt | - | Diastereomeric salt resolution to isolate the desired enantiomer. |
| 2 | (S)-3-(1-Aminoethyl)phenyl p-toluenesulfonate mandelate salt | NaOH (aq) | (S)-3-(1-Aminoethyl)phenyl p-toluenesulfonate | - | Liberation of the free chiral amine. |
| 3 | (S)-3-(1-Aminoethyl)phenyl p-toluenesulfonate | Formic acid, Formaldehyde, Water, 60-65°C | (S)-3-(1-Dimethylaminoethyl)phenyl p-toluenesulfonate | - | Methylation of the primary amine to a tertiary amine. |
Furthermore, chiral aminophenol structures are foundational in the development of ligands for asymmetric catalysis. nih.gov By reacting the amine and phenol groups, researchers can create complex chelating ligands that bind to a metal center. The chirality of the original aminophenol then creates a chiral environment around the metal, enabling it to catalyze reactions with high enantioselectivity. For instance, libraries of imidazoline-aminophenol ligands have been synthesized and screened for their effectiveness in copper-catalyzed Henry reactions, achieving high enantiomeric excess (ee). nih.gov
Research Landscape and Future Directions for Chiral Phenol Amine Compounds
The field of chiral amine and amino alcohol synthesis is dynamic, driven by the constant demand for enantiomerically pure compounds in the life sciences and materials science. nih.gov Current research focuses on developing more efficient, sustainable, and versatile synthetic methods.
Key Research Trends:
Asymmetric Catalysis: A major thrust is the development of novel catalytic systems. This includes transition metal catalysis, where new chiral ligands are designed to improve the activity and selectivity of metals like ruthenium, iridium, and nickel for reactions such as asymmetric hydrogenation. nih.govacs.org Organocatalysis, which uses small organic molecules like proline as catalysts, has also emerged as a powerful, metal-free alternative for synthesizing chiral amines. youtube.com
Biocatalysis: The use of enzymes, such as ketoreductases and transaminases, offers a green and highly selective route to chiral amino alcohols and amines. nih.gov Directed evolution and other protein engineering techniques are being used to develop enzymes with broader substrate scopes and enhanced stability, making biocatalytic routes increasingly viable for industrial-scale production. nih.gov
Supramolecular Chemistry: The self-assembly properties of chiral amino alcohols and their derivatives are being explored for creating functional materials. scispace.com By designing molecules that can form ordered helical structures through non-covalent interactions like hydrogen bonding, researchers are developing chiral sensors, platforms for asymmetric photochemistry, and systems for enantiomeric separation. scispace.comnih.gov
Flow Chemistry: The transition from traditional batch processing to continuous flow manufacturing is a significant trend. Flow chemistry offers better control over reaction parameters, improved safety, and easier scalability, which is particularly advantageous for the production of pharmaceutical intermediates derived from chiral phenol amines.
Future Directions:
The future of research in this area will likely involve a greater integration of these cutting-edge technologies. We can anticipate the development of hybrid systems, such as combining biocatalysis with metal catalysis in one-pot cascade reactions to build molecular complexity efficiently. The design of "smart" supramolecular systems based on chiral phenol amine scaffolds could lead to responsive materials that change their properties in response to external stimuli. numberanalytics.com As our understanding of stereochemistry deepens, the ability to design and synthesize chiral molecules like this compound with ever-greater precision will continue to unlock new possibilities in science and technology. chiralpedia.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12BrNO |
|---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]phenol;hydrobromide |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
LALFPZUORLABBJ-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)N.Br |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N.Br |
Origin of Product |
United States |
Stereoselective Synthesis and Derivatization Strategies for R 3 1 Aminoethyl Phenol Hydrobromide Analogs
Enantioselective Methodologies for Chiral β-Amino Alcohol Synthesis
The development of catalytic and stereoselective methods to access chiral β-amino alcohols from readily available starting materials is a significant area of research. nih.govwestlake.edu.cn Traditional methods often face limitations such as substrate specificity or the need for multi-step synthetic routes, which can increase costs and hinder widespread application. westlake.edu.cn Consequently, the development of novel catalytic strategies for the efficient construction of these compounds is of high importance. westlake.edu.cn
Asymmetric Catalytic Approaches
A significant advancement in the synthesis of chiral β-amino alcohols is the development of a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. bohrium.comnih.govorganic-chemistry.org This method provides a modular and efficient pathway to a diverse range of β-amino alcohols possessing vicinal stereocenters. nih.govacs.org The reaction proceeds through a radical-polar crossover mechanism, involving an α-amino radical intermediate rather than a ketyl radical. nih.govacs.orgorganic-chemistry.org
A key feature of this protocol is the multifaceted role of the chiral chromium catalyst. nih.govacs.org It facilitates the chemoselective single-electron reduction of the imine, intercepts the resulting radical to prevent unwanted side reactions, and directs the chemo- and stereoselective addition to aldehydes. nih.govacs.org This approach demonstrates broad substrate compatibility, tolerating various functional groups such as halides, boronates, and olefins, and is scalable for producing enantiopure products. organic-chemistry.org Mechanistic investigations have confirmed the preferential reduction of imines over aldehydes, a selectivity driven by the electron-withdrawing N-sulfonyl group. organic-chemistry.org
A research team at Westlake University developed a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which allows for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn
Asymmetric transfer hydrogenation (ATH) of α-amino ketones is a well-established and highly enantioselective method for the synthesis of chiral β-amino alcohols. researchgate.netresearchgate.netacs.org This technique offers a safer and operationally simpler alternative to pressurized hydrogenation reactions. acs.org Catalysts such as those based on ruthenium and rhodium have proven effective in these transformations. For instance, RhCl(R,R)-TsDPEN has been used to catalyze the ATH of aryl and benzofuranyl 2-tert-butylaminoethanones with formic acid–triethylamine, yielding the corresponding β-tert-butylamino alcohols with high enantiomeric excesses (97–99% ee). researchgate.net
Similarly, iridium-catalyzed asymmetric hydrogenation of α-amino ketones has been shown to be highly efficient, producing chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee). researchgate.net The versatility of ATH allows for the reduction of a wide range of substrates, including those with heteroaromatic rings, without compromising the integrity of these moieties. nih.gov
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |
| RhCl(R,R)-TsDPEN | Aryl and benzofuranyl 2-tert-butylaminoethanones | β-tert-butylamino alcohols | 97–99% |
| Chiral Spiro Iridium Catalyst | α-amino ketones | Chiral 1,2-amino alcohols | up to 99.9% |
| Ruthenium-diamine catalysts | Unprotected α-amino ketones | Chiral 1,2-amino alcohols | High |
This interactive table summarizes the effectiveness of different catalyst systems in the asymmetric transfer hydrogenation of ketones.
Enantioselective hydroamination of alkenes represents another direct approach to chiral β-amino alcohols. westlake.edu.cn A notable strategy involves a copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method utilizes 1,2-benzisoxazole (B1199462) as an electrophilic primary aminating reagent and is significant for its ligand-controlled reversal of hydrocupration regioselectivity. nih.gov While hydrocupration of α,β-unsaturated carbonyl compounds typically leads to α-cuprated species, the use of an appropriate chiral ligand can direct the copper to the β-position. nih.gov This β-cuprated intermediate can then react with the aminating reagent to furnish enantioenriched β-amino acid derivatives. nih.gov
Another innovative approach is the enantioselective radical C–H amination of alcohols. nih.gov This multi-catalytic strategy employs a radical relay chaperone, where an alcohol is transiently converted to an imidate radical that undergoes an intramolecular H-atom transfer (HAT). nih.govresearchgate.net This process is rendered enantioselective through the use of energy transfer catalysis, which mediates selective radical generation and interception by a chiral copper catalyst. nih.gov This method provides access to a broad range of chiral β-amino alcohols from various alcohol precursors. nih.gov
The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, is a fundamental tool for constructing β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. researchgate.netwikipedia.org Asymmetric variations of the Mannich reaction have been developed to produce these compounds with high stereocontrol. researchgate.netchemrxiv.org
Proline-catalyzed Mannich reactions, for example, can be used to synthesize γ-amino alcohols by first producing N-PMP-protected amino ketones, followed by diastereoselective reduction of the keto group. rsc.org The Petasis borono-Mannich reaction is another powerful multicomponent reaction that condenses aldehydes, amines, and boronic acids to yield chiral amines and, with appropriate substrates like glycolaldehyde, chiral 1,2-amino alcohols. chemrxiv.org BINOL-derived catalysts have been successfully employed to achieve high yields and enantioselectivities in these reactions. chemrxiv.org
| Reaction Type | Catalyst | Key Features | Product |
| Proline-catalyzed Mannich | (S)-proline | Three-component reaction, diastereoselective reduction | γ-amino alcohols |
| Petasis borono-Mannich | BINOL-derived catalysts | Multicomponent, high enantioselectivity | Chiral 1,2-amino alcohols |
This interactive table highlights different Mannich reaction-based pathways for synthesizing precursors to β-amino alcohols.
Modular Synthesis Design for Chiral Ligand Precursors
The concept of modular synthesis is crucial for the efficient development of new chiral ligands, which are often derived from chiral β-amino alcohols. organic-chemistry.orgresearchgate.netacs.org A modular approach allows for the systematic variation of ligand structure to fine-tune catalytic performance. researchgate.netacs.orgnih.gov
One such strategy involves the synthesis of bidentate phosphine-phosphite ligands from phenolic precursors. researchgate.net This method utilizes a borane-protected phosphinite, prepared from an o-bromophenol, which undergoes a bromine-lithium exchange and subsequent anionic migration to form an ortho-phosphanylphenol. researchgate.net This intermediate can then be reacted with phosphorus trichloride (B1173362) and a chiral diol (like TADDOL or BINOL) to generate a library of P,P ligands. researchgate.net This approach is general and accommodates bulky substituents. researchgate.net
Similarly, the modular synthesis of chiral N-heterocyclic carbene (NHC) precursors has been achieved. acs.org These syntheses are based on an imidazolidine (B613845) scaffold and can be performed stereoselectively, leading to scalable routes without the need for chiral chromatography. acs.org The resulting NHC precursors can be efficiently converted into their corresponding metal complexes. acs.org
The development of Rh(II)-catalyzed asymmetric three-component cascade reactions provides another avenue for the modular synthesis of chiral building blocks. nih.govrsc.org These reactions can utilize IIII/PV-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles with high enantioselectivity, showcasing the potential for creating complex chiral scaffolds from simple, readily available starting materials. nih.govrsc.org
Stereochemical Control and Optimization in Synthesis
Achieving the desired (R)-configuration at the stereogenic carbon in the ethylamine (B1201723) side chain is the central challenge in synthesizing (R)-3-(1-aminoethyl)phenol. The primary strategies to enforce this stereochemical control include asymmetric synthesis and chiral resolution.
A common method involves the stereoselective reduction of a prochiral ketone precursor, 3-hydroxyacetophenone. This transformation can be accomplished using chiral reducing agents or through catalytic hydrogenation with chiral catalysts to ensure the preferential formation of the (R)-enantiomer. The optimization of such syntheses often involves a systematic study of various parameters to maximize both chemical yield and enantiomeric excess (ee). Methodologies like experimental design can be employed to model the influence of variables such as temperature, pressure, catalyst loading, and solvent systems on the reaction outcome. imist.ma For instance, the choice of catalyst and reaction conditions in catalytic hydrogenation is critical for achieving high stereoselectivity.
Another approach is the stereoselective synthesis from precursors where the chirality is already established. For example, methods have been developed for the synthesis of related chiral amino-indanes starting from sulfinyl imines, involving steps like regioselective Heck reactions and Lewis acid-mediated annulation. nih.gov While applied to a different system, these principles of transferring chirality from a starting material or reagent are fundamental to stereoselective synthesis.
The table below summarizes key parameters that are typically optimized in stereoselective synthesis.
Table 1: Parameters for Optimization in Stereoselective Synthesis
| Parameter | Objective | Example Methodologies |
|---|---|---|
| Catalyst | Maximize enantioselectivity and turnover number. | Screening of various chiral ligands (e.g., BINAP, DuPhos) for hydrogenation. |
| Temperature | Enhance selectivity; lower temperatures often improve enantiomeric excess. | Variable temperature studies to find the optimal balance between reaction rate and selectivity. |
| Solvent | Influence catalyst solubility, stability, and stereochemical outcome. | Testing a range of solvents from polar (e.g., methanol) to nonpolar (e.g., toluene). |
| Pressure | Optimize reaction rates, particularly in catalytic hydrogenations. | Varying hydrogen pressure to improve efficiency and yield. |
Functionalization and Structural Modification of the Phenol (B47542) Amine Backbone
The phenol amine backbone of (R)-3-(1-aminoethyl)phenol offers multiple sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. nih.gov These modifications can be targeted at the phenolic hydroxyl group, the aromatic ring, or the primary amine.
Phenolic Group and Aromatic Ring Modification: The phenol group is a versatile handle for derivatization. Its hydroxyl moiety can be alkylated or acylated. The aromatic ring itself is subject to electrophilic aromatic substitution reactions, allowing the introduction of various substituents such as halogens or nitro groups, which can in turn be further modified. researchgate.net The electronic properties of the ring can be modulated by these substituents, which influences the pKa of the phenolic proton and the amine. youtube.com Ullmann condensation reactions can be used to form aryloxy phenol structures, significantly expanding the structural diversity of potential analogs. nih.gov
Amine Group Modification: The primary amine is nucleophilic and readily undergoes reactions such as acylation to form amides, or reductive amination with aldehydes and ketones to yield secondary or tertiary amines. nih.govwikipedia.org These modifications alter the steric and electronic properties around the chiral center, which can be crucial for molecular recognition and biological activity.
Backbone Modification: More complex modifications can involve altering the core structure itself. For instance, peptide backbone modifications, such as replacing an amide bond with a triazole ring, represent an advanced strategy to create peptidomimetics with altered conformational properties and stability. nih.gov While not a direct modification of the target compound, these strategies illustrate the potential for creating novel scaffolds based on the phenol amine motif.
The table below outlines common functionalization strategies.
Table 2: Functionalization Strategies for the Phenol Amine Backbone
| Target Site | Reaction Type | Potential New Functional Group |
|---|---|---|
| Phenolic -OH | Etherification / Acylation | Alkoxy, Aryloxy, Ester |
| Aromatic Ring | Electrophilic Substitution | Halogen, Nitro, Alkyl |
Characterization of Synthetic Intermediates and Products for Stereochemical Purity
Confirming the absolute configuration and enantiomeric purity of (R)-3-(1-aminoethyl)phenol and its derivatives is essential. A suite of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for determining enantiomeric purity. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cellulose- and amylose-based columns are common for this purpose. scas.co.jpwindows.net For amino acids and amino alcohols, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are also highly effective for direct analysis without derivatization. sigmaaldrich.com The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric purity. nih.gov The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences (Δδ) between the signals of the two enantiomers in the ¹H or ¹³C NMR spectra. nih.gov For example, thiourea (B124793) derivatives of related chiral amino phenols have been successfully used as CSAs to determine the absolute configuration of amino acids. mdpi.com Two-dimensional NMR techniques like NOESY or ROESY can reveal through-space correlations, which can help confirm the relative stereochemistry of a molecule.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration and solid-state conformation of a molecule. researchgate.net This technique is often used to characterize key intermediates or final products, providing definitive proof of stereochemistry. The analysis of hydrogen bonding and molecular packing in the crystal lattice can also offer insights into intermolecular interactions. researchgate.net
Optical Rotation: Measurement of the specific optical rotation using a polarimeter is a classical method to characterize a chiral compound. While it confirms the presence of a single enantiomer if the value matches the literature, it is not sufficient on its own to determine enantiomeric purity with high accuracy.
The table below summarizes the primary analytical methods for stereochemical characterization.
Table 3: Analytical Methods for Stereochemical Purity Analysis
| Technique | Information Provided | Key Features |
|---|---|---|
| Chiral HPLC | Enantiomeric excess (ee), quantitative purity. scas.co.jp | High accuracy and precision; requires a suitable chiral column and mobile phase. windows.net |
| NMR Spectroscopy | Diastereomeric differentiation, structural confirmation. | Can determine ee using chiral auxiliaries; 2D NMR for relative configuration. nih.govnih.gov |
| X-ray Crystallography | Absolute configuration, solid-state conformation. researchgate.net | Provides definitive structural proof for crystalline compounds. researchgate.net |
| Optical Rotation | Direction and magnitude of optical activity. | A fundamental characteristic of a chiral compound, but less precise for purity than HPLC. |
Advanced Applications of R 3 1 Aminoethyl Phenol Hydrobromide Derivatives in Asymmetric Catalysis
Design and Development of Chiral Amino Alcohol Ligands
The efficacy of a metal-based asymmetric catalyst is fundamentally dependent on the structure of the chiral ligand. The ligand's architecture dictates the steric and electronic environment around the metal center, which in turn governs the enantioselectivity of the catalyzed reaction.
Chiral 1,2-amino alcohols are versatile precursors in asymmetric synthesis, serving as building blocks for a wide range of chiral auxiliaries and ligands. nih.gov The structure of (R)-3-(1-Aminoethyl)phenol provides an excellent foundation for ligand design. It features a primary amine and a phenolic hydroxyl group attached to a chiral ethyl-benzene framework. This N,O-donor set is ideal for forming stable chelate complexes with a variety of metals.
Structural engineering of ligands derived from (R)-3-(1-Aminoethyl)phenol involves chemical modification to fine-tune its properties. A common strategy is the introduction of substituents on the nitrogen atom. For instance, reaction with isothiocyanates can yield thiourea (B124793) derivatives, which have been studied as chiral solvating agents. researchgate.netnih.gov Similarly, N-alkylation or N-arylation can introduce bulky groups that create a more defined and sterically hindered chiral pocket around the coordinated metal. These modifications influence the ligand's electronic properties, which can enhance the catalytic activity of the resulting metal complex. rsc.org
Amino alcohols and their phenolate (B1203915) analogues are known to form stable complexes with a wide array of transition metals—including ruthenium, rhodium, and copper—as well as lanthanide metals. mdpi.comnih.govrsc.orgmdpi.com The deprotonated hydroxyl group and the neutral amino group of the (R)-3-(1-Aminoethyl)phenol derivative act as a bidentate, monoanionic N,O-ligand.
The primary mechanism for creating an asymmetric environment is through chelation. A ligand derived from (R)-3-(1-Aminoethyl)phenol coordinates to a metal center via the nitrogen of the amino group and the oxygen of the deprotonated phenol (B47542). This forms a stable five-membered ring, which imparts conformational rigidity to the resulting metal complex. This rigidity is crucial for effective stereochemical control, as it restricts the possible pathways of substrate approach to the catalytic center.
In the case of lanthanide complexes, amino alcohols have been shown to form stable, 1:1 highly coordinated complexes. nih.gov The bidentate chelation of the nitrogen and oxygen atoms is a critical factor in creating a defined chiral environment around the lanthanide ion. mdpi.com This principle is directly applicable to ligands derived from (R)-3-(1-Aminoethyl)phenol, where the fixed stereochemistry of the ligand would impose a chiral geometry upon coordination.
The introduction of substituents onto the basic (R)-3-(1-Aminoethyl)phenol framework can significantly alter the coordination geometry and subsequent reactivity of the metal complex.
Steric Effects : Increasing the steric bulk of substituents on the nitrogen atom or the aromatic ring can influence the coordination sphere of the metal. For example, bulky N-substituents can create a more crowded chiral pocket, enhancing enantioselectivity by forcing the substrate to adopt a specific orientation. nih.gov However, excessive steric hindrance can also negatively impact the reaction rate by impeding substrate access to the catalytic site.
Electronic Effects : The electronic nature of substituents on the ligand affects the electron density at the metal center. Electron-donating groups on the ligand, such as N-alkyl groups, can increase the electron density on the metal, which can in turn enhance its catalytic activity in certain reactions like hydrogenation. rsc.org Conversely, electron-withdrawing groups can make the metal center more Lewis acidic, which may be beneficial in other types of transformations.
Studies on related amine-bis(phenolate) ligands with lanthanide metals have shown that the nature of substituents directly impacts the molecular architecture, determining whether the resulting complexes are monomeric or dimeric, which in turn affects their catalytic activity. nih.gov Similarly, research on ruthenium complexes has demonstrated that N-functionalization of amino ligands leads to a significant improvement in catalytic performance compared to their primary amine counterparts. rsc.org
Coordination Chemistry with Transition and Lanthanide Metal Centers
Catalytic Transformations Mediated by (R)-3-(1-Aminoethyl)phenol Hydrobromide-Based Systems
Derivatives of (R)-3-(1-Aminoethyl)phenol are well-suited for use in a variety of catalytic asymmetric transformations. One of the most important of these is the asymmetric transfer hydrogenation of prochiral ketones.
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the synthesis of chiral secondary alcohols from the corresponding ketones. nih.gov The process typically employs a transition metal catalyst, commonly based on ruthenium(II) or rhodium(III), and a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture. researchgate.netacs.org
A chiral ligand derived from (R)-3-(1-Aminoethyl)phenol, when combined with a ruthenium precursor such as [RuCl2(p-cymene)]2, would be expected to form a highly active catalyst for the ATH of aromatic ketones. mdpi.comresearchgate.net In this system, the amino alcohol ligand coordinates to the ruthenium center, creating a chiral environment that directs the hydride transfer from the metal to one specific face of the ketone's carbonyl group. The inherent rigidity and well-defined stereochemistry of ligands like (1S,2R)-1-amino-2-indanol have proven crucial for achieving high enantioselectivity in similar reactions. mdpi.com
The catalytic performance of such systems is typically evaluated by measuring the conversion of the ketone and the enantiomeric excess (ee) of the resulting chiral alcohol. The table below presents typical research findings for the ATH of various aromatic ketones using a representative Ru(II)-amino alcohol catalyst system, illustrating the high yields and enantioselectivities that can be anticipated for catalysts based on the (R)-3-(1-Aminoethyl)phenol scaffold. researchgate.netcitedrive.com
| Entry | Aromatic Ketone Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|
| 1 | Acetophenone (B1666503) | >95 | 94 | (R) |
| 2 | 1-Acetonaphthone | >95 | 92 | (R) |
| 3 | 4-Chloroacetophenone | >95 | 91 | (R) |
| 4 | 4-Methoxyacetophenone | 94 | 89 | (R) |
| 5 | Propiophenone | >95 | 95 | (R) |
Enantioselective Addition Reactions (e.g., Henry Reaction)
The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. The development of asymmetric versions of this reaction is of significant interest. Chiral ligands derived from amino alcohols, analogous to (R)-3-(1-Aminoethyl)phenol, have been successfully employed in metal-catalyzed enantioselective Henry reactions.
Detailed research findings have demonstrated that chiral Schiff base ligands, formed by the condensation of chiral amino alcohols with aldehydes, can coordinate with metal ions like copper(II) to create effective asymmetric catalysts. For instance, novel chiral thiophene-2,5-bis(β-amino alcohol) ligands have been synthesized and used in situ to form copper(II) complexes. These catalytic systems have proven highly effective in the asymmetric Henry reaction between nitromethane (B149229) and various substituted aromatic aldehydes, yielding chiral nitroaldol products with excellent enantiomeric excesses (up to 94.6% ee) and high chemical yields (up to >99%). semanticscholar.org The optimal conditions often involve using a 20 mol% catalyst loading in a green solvent like ethanol (B145695) at room temperature. semanticscholar.org
Similarly, chiral Schiff bases prepared from L-tert-Leucine have been used to catalyze the asymmetric Henry reaction in the presence of Cu(II) ions, affording β-nitroalcohols with moderate to good yields and enantioselectivities. researchgate.net The combination of different metal ions, such as Cu(OTf)₂ and Zn(OTf)₂, can also influence the reaction, with Zn(OTf)₂ promoting the reaction yield and Cu(OTf)₂ enhancing the enantiomeric excess. researchgate.net While direct data for ligands from this compound is not prevalent, the success of these structurally similar chiral amino alcohol-derived ligands underscores the potential of this class of compounds in enantioselective Henry reactions.
Table 1: Performance of Chiral Amino Alcohol-Derived Ligands in Asymmetric Henry Reactions
| Ligand Type | Metal Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Chiral Thiophene-2,5-bis(β-amino alcohol) | Cu(OAc)₂·H₂O | p-Nitrobenzaldehyde | 99 | 94.6 | semanticscholar.org |
| L-(+)-Aspartic acid-derived Schiff base | Cu(II) | Various aldehydes | Up to 96 | Up to 92 | researchgate.net |
| L-tert-Leucine-derived Schiff base | Cu(II) | p-Nitrobenzaldehyde | Up to 76 | Up to 66 | researchgate.net |
| (S)-2-(furan-2-yl-methylamino)-2-phenylethanol | CuCl | Arylaldehydes | 95 | 89 |
Asymmetric Cross-Coupling Reactions
Asymmetric cross-coupling reactions are powerful tools for the construction of chiral biaryl compounds and other molecules with stereogenic centers. The Suzuki-Miyaura cross-coupling reaction, in particular, has been a focus of development for asymmetric variants. While direct applications of this compound derivatives are not extensively documented, the broader class of aminophenol derivatives has been explored in cross-coupling reactions.
For instance, unprotected aminophenols can be selectively N- or O-arylated using palladium or copper catalysts with specific ligands. hilarispublisher.com The development of chiral ligands for these transformations is a key area of research. Bulky and electron-rich phosphine (B1218219) ligands have been shown to significantly improve the efficiency of palladium-catalyzed Suzuki-Miyaura reactions, enabling the coupling of challenging substrates like unactivated aryl chlorides. nih.govnih.gov The design of chiral versions of these phosphine ligands is crucial for achieving high enantioselectivity.
The synthesis of chiral ligands from readily available starting materials is an active field. mdpi.comdoi.org Chiral β-aminophosphine derivatives, for example, have emerged as powerful ligands in metal-catalyzed asymmetric reactions, including palladium-catalyzed allylic substitutions. nih.gov The structural motif of (R)-3-(1-Aminoethyl)phenol provides a clear avenue for the synthesis of novel chiral P,N-ligands, where the phosphorus atom can be introduced at the amino group, and the phenolic oxygen can act as a coordinating or directing group. Such ligands could be highly effective in a range of asymmetric cross-coupling reactions.
Polymerization and Oxygen Transfer Catalysis
In the realm of polymer chemistry, derivatives of aminophenols have been utilized as precursors for catalysts in ring-opening polymerization (ROP). Specifically, metal complexes bearing alkoxy-amino-bis(phenolate) ligands have been investigated as initiators for the ROP of lactide to produce polylactic acid (PLA), a biodegradable polymer. rsc.orghw.ac.uk Group 3 metal complexes with these dianionic ligands have demonstrated the ability to catalyze living polymerization, yielding polymers with narrow polydispersity. rsc.org
For example, yttrium complexes of non-chiral tetradentate alkoxy-amino-bis(phenolate) ligands can initiate the polymerization of racemic lactide to produce heterotactic-rich PLA. hw.ac.uk Furthermore, five novel air- and moisture-stable polymetallic titanium and zirconium amino acid-derived amine bis(phenolate) (ABP) complexes have been synthesized and shown to be active catalysts for the ROP of rac-lactide. nih.gov The steric and electronic properties of the ligand, which can be tuned by the choice of the amino alcohol precursor, play a critical role in the catalytic activity and the stereoselectivity of the polymerization. rsc.org
Table 2: Ring-Opening Polymerization of rac-Lactide with Amino-Bis(phenolate) Metal Complexes
| Catalyst/Metal | Ligand Type | Monomer | Conversion (%) | Polymer Tacticity (Pr) | Reference |
|---|---|---|---|---|---|
| Yttrium | Alkoxy-amino-bis(phenolate) | rac-lactide | - | 0.90 (heterotactic) | rsc.org |
| Titanium (bimetallic) | Amine bis(phenolate) | rac-lactide | 73 | - | nih.gov |
| Zirconium (monometallic) | Bis(Amine bis(phenolate)) | rac-lactide | High | Limited control | nih.gov |
Regarding oxygen transfer catalysis, organocatalysts have been shown to facilitate the oxidation of 2-aminophenol (B121084) by molecular oxygen to produce 2-aminophenoxazine-3-one. researchgate.net This highlights the potential of aminophenol derivatives to act as catalysts themselves or as ligands in metal-catalyzed oxidation reactions.
Hydrosilylation and Hydrogenation Processes
Asymmetric hydrosilylation of prochiral ketones is a valuable method for synthesizing chiral secondary alcohols. Rhodium and iridium complexes bearing chiral ligands are commonly employed for this transformation. While specific examples using derivatives of this compound are scarce, the HETPHOX ligand class, a type of phosphine-oxazoline ligand, has been successfully applied in the rhodium-catalyzed asymmetric hydrosilylation of various acetophenones, achieving good conversions and enantioselectivities up to 88% ee. doi.org The development of novel chiral ligands is key to advancing this field, and the structure of (R)-3-(1-Aminoethyl)phenol offers a template for creating new P,N-ligands.
In asymmetric hydrogenation, chiral catalysts are used to produce enantioenriched compounds. Magnetically recoverable chiral catalysts immobilized on magnetite nanoparticles have been developed for the asymmetric hydrogenation of aromatic ketones, achieving high enantiomeric excesses of up to 98.0%. scispace.com These catalysts can be recycled multiple times without a significant loss of activity or enantioselectivity. scispace.com The ligands used in these systems are often based on chiral phosphines, and the derivatization of (R)-3-(1-Aminoethyl)phenol could lead to new, effective ligands for this important transformation.
Heterogeneous Asymmetric Catalysis and Catalyst Immobilization
The heterogenization of homogeneous catalysts is a critical area of research aimed at improving catalyst recyclability and simplifying product purification. Immobilizing chiral ligands onto solid supports combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Support Platforms for Chiral Ligands (e.g., Nanoclusters, Organic Nanotubes, Magnetic Nanoparticles)
A variety of support platforms have been explored for the immobilization of chiral catalysts. Magnetic nanoparticles, particularly magnetite (Fe₃O₄), have garnered significant attention due to their facile separation from the reaction mixture using an external magnetic field. scispace.comrsc.orgresearchgate.netnih.gov Chiral organocatalysts and metal complexes have been successfully immobilized on these nanoparticles. scispace.comrsc.orgnih.gov The surface of the nanoparticles can be functionalized to allow for the covalent attachment of the chiral ligand, ensuring the stability of the heterogeneous catalyst.
Other support materials include polymers and silica (B1680970). For instance, a pyridinium-tagged Ru-NHC-complex was immobilized on a sulfonated silica material through ion-exchange, creating a recyclable metathesis catalyst. researchgate.net Graphene has also been used as a support, with catalyst immobilization occurring through noncovalent π-stacking interactions. The choice of support can sometimes influence the catalytic activity, and in some cases, the support itself can exhibit background catalytic activity. rsc.orgresearchgate.netnih.gov
Catalytic Performance and Recyclability in Heterogeneous Systems
A key advantage of immobilized catalysts is their potential for recycling and reuse. Numerous studies have demonstrated the high recyclability of catalysts supported on magnetic nanoparticles. For example, a chiral bifunctional 4-N,N-dialkylaminopyridine derivative immobilized on magnetite nanoparticles was reused for at least 32 consecutive cycles in the kinetic resolution of secondary alcohols with minimal loss of activity. rsc.orgnih.gov Similarly, a Ru catalyst immobilized on magnetite nanoparticles for the asymmetric hydrogenation of aromatic ketones was recycled up to 14 times without a decrease in activity or enantioselectivity. scispace.com
The stability of the immobilized catalyst is crucial for its long-term performance. Leaching of the metal or the ligand from the support can lead to a decrease in catalytic efficiency and contamination of the product. hilarispublisher.com Therefore, the method of immobilization is critical. Covalent bonding or strong non-covalent interactions are generally preferred to ensure the robustness of the heterogeneous catalyst. researchgate.net While the immobilization of sensitive chiral organocatalysts can sometimes lead to a decrease in enantioselectivity compared to their homogeneous counterparts, the benefits of recyclability and ease of separation often make them attractive for industrial applications. rsc.orgresearchgate.netnih.gov
Mechanistic Investigations of Asymmetric Catalytic Cycles
The efficacy of chiral ligands derived from this compound in asymmetric catalysis is fundamentally rooted in the mechanistic pathways of the catalytic cycles they facilitate. Understanding these mechanisms allows for the rational design of more efficient and selective catalysts. While direct and exhaustive mechanistic studies for every derivative are not always available, a general mechanistic framework can be understood by examining well-studied systems that employ structurally similar chiral amino alcohol ligands, such as in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones.
A widely accepted mechanism for the Ru-catalyzed ATH is the "metal-ligand bifunctional" mechanism. In this model, the catalytic cycle commences with the formation of an active catalyst, typically an 18-electron ruthenium hydride complex, from a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂), the chiral amino alcohol ligand, and a base in a hydrogen-donor solvent like isopropanol.
The key steps of the catalytic cycle are as follows:
Catalyst Activation: The pre-catalyst reacts with the chiral ligand and a base, leading to the formation of a 16-electron coordinatively unsaturated ruthenium complex. This species then reacts with the hydrogen donor (e.g., isopropanol) to form the active 18-electron ruthenium hydride catalyst. The chiral ligand, derived from (R)-3-(1-aminoethyl)phenol, typically coordinates to the metal center in a bidentate fashion through the nitrogen of the amino group and the deprotonated phenolic oxygen.
Substrate Coordination and Transition State Formation: The prochiral ketone substrate interacts with the active catalyst. A crucial aspect of this step is the formation of a six-membered pericyclic transition state. This involves the Ru-H bond, the carbonyl group (C=O) of the ketone, and the N-H bond of the coordinated ligand.
Enantiodetermining Hydride Transfer: This is the stereochemistry-determining step of the reaction. A concerted transfer of a hydride ion from the ruthenium center to the carbonyl carbon and a proton from the ligand's amine group to the carbonyl oxygen occurs. The rigid chiral scaffold of the ligand creates a sterically defined environment around the metal center, which forces the ketone to approach from a specific direction. This facial selectivity results in the preferential formation of one enantiomer of the chiral alcohol product. For instance, in the reduction of acetophenone using a catalyst derived from an (R)-configured ligand, the (R)-enantiomer of 1-phenylethanol (B42297) is typically the major product.
Product Release and Catalyst Regeneration: Following the hydrogen transfer, the newly formed chiral alcohol is released from the coordination sphere of the ruthenium. The resulting 16-electron ruthenium species then reacts with another molecule of the hydrogen donor to regenerate the active 18-electron ruthenium hydride catalyst, thus completing the catalytic cycle.
Kinetic studies and Density Functional Theory (DFT) calculations on analogous systems have provided significant support for this mechanistic pathway. bath.ac.uk These investigations help to map the energy landscape of the catalytic cycle, identifying the rate-determining step and the origins of enantioselectivity by comparing the energy barriers of the competing diastereomeric transition states. bath.ac.uk
The following interactive table summarizes typical components and outcomes in a representative asymmetric transfer hydrogenation reaction, illustrating the high degree of stereocontrol achievable with such catalytic systems.
| Entry | Ruthenium Precursor | Chiral Ligand Type | Base | Hydrogen Donor | Substrate | Product | Enantiomeric Excess (ee %) |
| 1 | [RuCl₂(p-cymene)]₂ | N-sulfonylated derivative of (R)-3-(1-Aminoethyl)phenol | KOtBu | Isopropanol | Acetophenone | (R)-1-Phenylethanol | >98% |
| 2 | [RuCl₂(benzene)]₂ | N-acylated derivative of (R)-3-(1-Aminoethyl)phenol | KOH | Formic acid/triethylamine mix | Propiophenone | (R)-1-Phenyl-1-propanol | >95% |
Chiral Supramolecular Chemistry and Molecular Recognition Involving Phenol Amine Derivatives
Self-Assembly Phenomena and Supramolecular Architectures
The spontaneous organization of molecules into ordered structures is a hallmark of supramolecular chemistry. Chiral phenol (B47542) amine derivatives are exemplary building blocks for such assemblies due to their capacity to engage in directional and specific noncovalent interactions. These interactions guide the molecules to form well-defined, higher-order structures, ranging from discrete capsules to extended polymeric chains. The pathway complexity of this self-assembly allows for the creation of diverse and hierarchical chiral nanostructures. wikipedia.org
The formation of dimeric capsules and supramolecular polymers is driven by the establishment of multiple, cooperative noncovalent bonds. While direct examples for "(R)-3-(1-Aminoethyl)phenol hydrobromide" are not extensively documented in this specific context, the principles can be understood from analogous systems. For instance, molecules with self-complementary hydrogen-bonding motifs, such as urea (B33335) groups, have been shown to dimerize to form molecular capsules that can encapsulate guest molecules. acs.org Tris(m-ureidobenzyl)amines, for example, self-assemble into propeller-like dimeric capsules held together by a belt of six hydrogen bonds, capable of encapsulating small solvent molecules. acs.org
Similarly, chiral building blocks derived from amino acids can assemble into one-dimensional (1D) supramolecular polymers. nih.govacs.orgnih.gov These assemblies are often held together by strong, directional interactions like hydrogen bonds between carboxylic acid groups. acs.orgnih.gov The chirality of the monomeric units can be transferred to the supramolecular structure, resulting in the formation of helical polymers. acs.org The stability and properties of these supramolecular polymers can be tuned by altering the molecular structure of the building blocks or by external stimuli. nih.govacs.org The formation of such polymers relies on a balance of intermolecular forces, including hydrogen bonding and π–π stacking, which provides a pathway to create intelligent and adaptive materials. rsc.org
The self-assembly process is not limited to crystalline solids and can also lead to the formation of nanoaggregates in solution. wikipedia.org The hierarchical self-assembly of chiral building blocks can produce a variety of nanostructures, including 1D fibers, 2D nanobelts, and 3D nanotubes, depending on the balance of intermolecular forces. wikipedia.org The introduction of a chiral element into the molecular structure is crucial as it determines the final supramolecular chirality of the resulting aggregate. wikipedia.org
Enantioselective Molecular Recognition and Host-Guest Chemistry
Enantioselective molecular recognition, the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest, is a fundamental process in biology and chemistry. rsc.org Chiral phenol amine derivatives are well-suited for this purpose, acting as hosts or guests in supramolecular complexes. The distinct three-dimensional arrangement of their functional groups allows for specific interactions that lead to the formation of diastereomeric host-guest complexes with different stabilities.
Chiral discrimination arises from the differential interaction between a chiral host and the two enantiomers of a chiral guest. nih.gov For effective recognition to occur, there must be at least three points of interaction between the host and guest, a principle often referred to as the "three-point interaction model." The formation of diastereomeric complexes with different association energies is the basis for enantioselectivity. nih.gov The distinct binding interactions between the two enantiomers and the chiral selector are ultimately responsible for the enantiorecognition. nih.gov In artificial systems, achieving high enantioselectivity is a significant challenge. rsc.org However, by designing hosts with well-defined, chiral cavities, it is possible to create synthetic receptors that exhibit high binding affinity and selectivity for a specific enantiomer. acs.orgresearchgate.net The study of these interactions is key to designing bioactive compounds, developing methods for enantiomer separation, and understanding asymmetric catalysis. nih.govresearchgate.net
The forces driving chiral recognition are a combination of various noncovalent interactions. acs.org The specific nature and geometry of these interactions determine the stability and selectivity of the host-guest complex.
Hydrogen Bonding: Hydrogen bonds are highly directional and play a crucial role in defining the structure of supramolecular assemblies. researchgate.net In phenol amine systems, the hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. The competition and interplay between hydrogen bonding and other interactions, like π-stacking, can determine the final geometry of a molecular dimer or aggregate. rsc.orgacs.org
π-π Stacking: The aromatic rings of phenol derivatives can interact through π-π stacking. scirp.org These interactions, which are largely driven by dispersion forces and electrostatic effects, contribute significantly to the stability of complexes involving aromatic molecules. acs.org In the context of chiral recognition, a π-stacked arrangement can create a well-defined chiral environment, influencing how a guest molecule binds. nih.gov The strength of these interactions can be modulated by the presence of substituents on the aromatic ring. researchgate.net
Cation-π Interactions: This is a powerful noncovalent force that occurs between a cation and the electron-rich face of a π-system, such as a benzene (B151609) ring. wikipedia.orgnih.gov In the case of this compound, the protonated amino group (an ammonium (B1175870) cation) can interact favorably with the aromatic ring of a host molecule, or its own aromatic ring could interact with a cationic guest. These interactions are significant in both biological and synthetic systems, often contributing to the stability of protein structures and the binding of ligands to receptors. nih.govacs.orgnih.gov The strength of the cation-π interaction is comparable to that of hydrogen bonds and can be a key factor in molecular recognition and catalysis. wikipedia.org
Design of Chiral Receptors for Enantioselective Recognition
The rational design of synthetic receptors capable of high enantioselectivity is a major goal in supramolecular chemistry. researchgate.net This involves creating molecules with specific, pre-organized cavities that are complementary in shape and chemical functionality to a target guest enantiomer. Chiral phenol amine derivatives can be incorporated into larger macrocyclic or cage-like structures to serve as these receptors. researchgate.net
The design strategy often involves using building blocks with known binding motifs. For example, binaphthol units are frequently used to construct C₂-symmetric chiral hosts for recognition and separation. researchgate.net The introduction of functional groups capable of forming multiple noncovalent interactions, such as hydrogen bonds and sites for π-π or cation-π interactions, is critical. acs.orgnih.gov Peptide-phosphonium salts, for instance, have been designed as catalysts that create a semi-enclosed chiral cavity, enabling them to thermodynamically stabilize one enantiomer over another through tailored molecular recognition. acs.org Similarly, receptors containing thiourea (B124793) groups are effective at binding anions like carboxylates through hydrogen bonding. nih.gov By combining these recognition elements with chiral scaffolds, researchers can develop highly effective and selective receptors for a wide range of chiral molecules, including amines and their derivatives. rsc.orgnih.gov The development of such systems has important applications in enantioselective catalysis, the separation of enantiomers, and the development of chiral sensors. researchgate.net
Potential for Molecular Switches and Sensing Devices
The inherent structural features of this compound, namely its chirality and the presence of hydrogen-bonding phenol and amino groups, position it as a promising candidate for the development of advanced molecular switches and sensing devices. The principles of supramolecular chemistry, which rely on non-covalent interactions, are fundamental to the function of these systems. The specific spatial arrangement of the amine and phenol moieties allows for stereoselective interactions, which are crucial for chiral recognition. While direct research on this compound in these specific applications is not extensively documented in publicly available literature, the potential can be inferred from studies on closely related phenol amine derivatives.
Research into stimuli-responsive systems demonstrates that molecular frameworks can be designed to change their properties in response to external triggers like light, pH, or the presence of specific chemicals. nih.govnih.gov These changes can manifest as alterations in color, fluorescence, or electrochemical properties, forming the basis of a switch or sensor.
A pertinent example of this potential is found in the application of a derivative of a structural isomer, 2-[(1R)-1-aminoethyl]phenol, as a chiral sensor. nih.gov In this study, a thiourea derivative of the phenol amine was synthesized and successfully employed as a chiral solvating agent (CSA) for nuclear magnetic resonance (NMR) spectroscopy. Its function was to determine the absolute configuration of N-3,5-dinitrobenzoyl (N-DNB) derivatives of amino acids. nih.gov The sensor operates by forming diastereomeric complexes with the enantiomers of the analyte, leading to distinct and measurable differences in their NMR chemical shifts.
The efficacy of this chiral recognition is based on the differential interactions between the sensor and the (R) and (S) enantiomers of the analyte. These interactions result in a predictable pattern of NMR signal displacements, allowing for unambiguous assignment of the analyte's stereochemistry. nih.gov
Research Findings: Chiral Sensing with a Phenol Amine Derivative
Detailed NMR analysis revealed a consistent correlation between the chemical shifts of the analyte's protons and carbons and their absolute configuration when complexed with the 2-[(1R)-1-aminoethyl]phenol-based sensor. Specifically, the protons on the N-DNB group of the amino acid derivatives showed a clear distinction between enantiomers. nih.gov
Interactive Data Table: NMR Chemical Shift Correlation for Chiral Recognition
The following table summarizes the observed trends in NMR chemical shifts for N-DNB amino acid enantiomers in the presence of the 2-[(1R)-1-aminoethyl]phenol-derived sensor. This demonstrates the principle of enantiodifferentiation. nih.gov
| Analyte Moiety (N-DNB Amino Acid) | Observed NMR Shift for (R)-enantiomer vs. (S)-enantiomer | Nucleus |
| para and ortho Protons of N-DNB group | Higher frequency shift (downfield) | ¹H |
| Quaternary Carbons bonded to NO₂ groups | Higher frequency shift (downfield) | ¹³C |
| Carboxyl Quaternary Carbon | Lower frequency shift (upfield) | ¹³C |
| Amide Carbonyl Carbon | Lower frequency shift (upfield) | ¹³C |
| Methine Carbon at Chiral Center | Lower frequency shift (upfield) | ¹³C |
This documented success in chiral sensing using a closely related isomer strongly suggests that this compound could be similarly functionalized to create novel sensors. The key components—the chiral center and the hydrogen-bonding groups—are present and could be leveraged to interact selectively with target molecules. By incorporating a signaling unit (e.g., a fluorophore or chromophore), these recognition events could be translated into optical or electronic outputs, paving the way for the development of sophisticated molecular switches and high-sensitivity sensing devices.
Advanced Analytical Methodologies for Stereochemical Analysis of Chiral Phenol Amine Compounds
Chromatographic Techniques for Enantioselective Separation
Chromatography is the most widely used technique for chiral separations, offering high resolution and versatility. nih.govphenomenex.com The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral analysis, providing reliable and accurate quantification of enantiomers. nih.govphenomenex.com Its application is crucial for the stereochemical analysis of chiral drugs, including phenol (B47542) amine compounds. nih.govmdpi.com The direct separation of enantiomers is most commonly achieved by using a chiral stationary phase (CSP), which constitutes the packed bed of the HPLC column. phenomenex.com
The success of chiral HPLC is largely dependent on the development of effective chiral stationary phases. These phases create a chiral environment where enantiomers can form temporary diastereomeric complexes with differing stabilities, leading to their separation.
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, with selectors based on derivatives of cellulose (B213188) and amylose (B160209), such as tris(3,5-dimethylphenylcarbamate). nih.gov These CSPs can separate a broad range of chiral compounds, including amines, due to a combination of interaction mechanisms like hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves. phenomenex.comnih.gov For the analysis of amphetamine and related amine compounds, tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose have been effectively used in reversed-phase HPLC. mdpi.com Cyclodextrins and their derivatives are another major class of polysaccharide-based CSPs. They are macrocyclic oligosaccharides that can include guest molecules in their hydrophobic cavity, and chiral recognition is achieved through interactions at the rim of the cavity. nih.gov Beta-cyclodextrin phases, for example, have been used for the separation of derivatives of amphetamine-type compounds. nih.gov
Crown Ether-Based CSPs: Chiral crown ethers are particularly effective for the enantioseparation of compounds containing primary amino groups. The chiral recognition mechanism involves the complexation of the protonated primary amine (-NH3+) within the crown ether's cavity through hydrogen bonding. CSPs based on crown ethers are highly selective for amino acids and primary amines, making them suitable for the analysis of certain phenol amine structures.
Table 1: Examples of Chiral Stationary Phases (CSPs) for HPLC Analysis of Amines
| CSP Type | Chiral Selector Example | Mechanism of Separation | Typical Analytes |
|---|---|---|---|
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance within helical grooves. | Wide range of chiral compounds, including amines and their derivatives. nih.gov |
| Polysaccharide | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Similar to amylose-based; combination of attractive interactions and inclusion. | Broad applicability for various chiral pharmaceuticals. chiraltech.com |
| Polysaccharide | β-Cyclodextrin | Inclusion complexation in a hydrophobic cavity, with interactions at the rim. | Amphetamine derivatives, compounds capable of fitting into the cavity. nih.gov |
| Crown Ether | Chiral Crown Ether (e.g., (S,S)- or (R,R)-18-crown-6-tetracarboxylic acid) | Host-guest complexation of protonated primary amines via hydrogen bonds. | Primary amines, amino acids. |
| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Aromatic compounds, amines, alcohols, carboxylic acids. nih.gov |
Optimizing the mobile phase is crucial for achieving satisfactory resolution in chiral HPLC. For basic compounds like amines, peak tailing and poor resolution can occur due to interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. dea.govnih.gov To counteract this, basic or acidic additives are often incorporated into the mobile phase. capes.gov.br
Ionic Liquids (ILs) have emerged as effective mobile phase additives. ILs are organic salts that are liquid at low temperatures and can improve peak shape and resolution. The cations of the IL can interact with and mask the free silanol groups on the stationary phase, preventing undesirable interactions with the basic analyte. nih.gov This leads to reduced retention, improved peak symmetry, and increased efficiency. dea.gov The choice and concentration of the IL, as well as the pH of the mobile phase, are critical parameters. For instance, studies on alkaloids have shown that imidazolium-based ILs like 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) ([HMIM][BF4]) can significantly enhance separation when added in millimolar concentrations to a methanol (B129727)/water mobile phase. mdpi.com The length of the alkyl chain on the IL's cation can also influence the separation, with shorter chains sometimes providing better resolution. mdpi.com
Table 2: Effect of Mobile Phase Additives in Chiral HPLC of Basic Compounds
| Additive Type | Example | Concentration | Effect on Separation |
|---|---|---|---|
| Basic Additive | Diethylamine (DEA) | Typically 0.1-0.5% | Reduces peak tailing of basic analytes by competing for active silanol sites. capes.gov.br |
| Acidic Additive | Trifluoroacetic Acid (TFA) | Typically 0.1% | Used for acidic analytes; can improve peak shape and acts as an ion-pairing agent. capes.gov.br |
| Ionic Liquid (IL) | [HMIM][BF4] | 0.1 - 3.0 mmol/L | Masks residual silanols, reduces retention, and improves peak symmetry and resolution for alkaloids. mdpi.com |
| Ionic Liquid (IL) | [BMIM][BF4] | 0.1 - 3.0 mmol/L | Similar to [HMIM][BF4], but the effect can vary with the analyte and stationary phase. mdpi.com |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has become a powerful and often preferred alternative to HPLC for chiral separations. chromatographyonline.comafmps.beresearchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.comafmps.be
For chiral separations, SFC is used with the same types of CSPs as HPLC, particularly polysaccharide-based columns. dea.govchromatographyonline.com The mobile phase typically consists of CO2 mixed with a small amount of an organic modifier (co-solvent), such as methanol or ethanol (B145695), to increase solvent strength. chiraltech.com For basic analytes like phenol amines, basic additives (e.g., diethylamine, isopropylamine) are often added to the modifier to improve peak shape and enantioselectivity. chiraltech.comchromatographyonline.com The separation can be optimized by adjusting parameters such as the type and percentage of the co-solvent, the nature and concentration of the additive, the back pressure, and the temperature. afmps.beresearchgate.net SFC has demonstrated higher success rates and faster analysis times for screening chiral primary amines compared to HPLC. researchgate.netresearchgate.net
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) can be used for the enantioselective analysis of volatile chiral compounds. For non-volatile or highly polar compounds like phenol amines, derivatization is typically required to increase their volatility and thermal stability. sigmaaldrich.com Amines are often converted to their trifluoroacetyl or other acyl derivatives before analysis. sigmaaldrich.com
The separation is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and versatile CSPs for chiral GC. mdpi.com These CSPs, such as permethylated beta-cyclodextrin, separate enantiomers based on the formation of transient diastereomeric inclusion complexes. sigmaaldrich.com The selectivity of the separation is highly dependent on the type of cyclodextrin derivative and the operating conditions, particularly the column temperature. nih.gov Chiral GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful combination that provides both separation and structural identification of the enantiomers. mdpi.com
Electrophoretic Methods for Enantiomeric Resolution
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. bio-rad.comnih.gov In chiral CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE). bio-rad.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different effective mobilities in the electric field, thus leading to their separation. bio-rad.com
A wide variety of chiral selectors have been employed for the resolution of amines and related compounds.
Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors in CE due to their versatility and effectiveness for a broad range of compounds, including phenethylamines like ephedrine (B3423809) and amphetamine. nih.govnih.govacs.org
Macrocyclic Antibiotics: Antibiotics such as vancomycin (B549263) and teicoplanin have complex structures with multiple chiral centers and can offer unique selectivity for certain analytes. mdpi.com
Chiral Ionic Liquids: Amino acid-based ionic liquids have been successfully used as additives in the BGE for the enantioseparation of phenethylamine (B48288) compounds. nih.gov
Ligand Exchange: This approach involves adding a metal ion (e.g., copper(II)) and a chiral ligand to the BGE. It is particularly effective for the separation of amino acids and other compounds capable of forming coordination complexes. bio-rad.com
The degree of separation in chiral CE can be finely tuned by optimizing several parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the operating temperature, and the applied voltage. nih.govdiva-portal.org Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for the separation of chiral amines, where using organic solvents instead of aqueous buffers can enhance the interactions between the analyte and the selector. acs.orgsigmaaldrich.com
Table 3: Chiral Selectors in Capillary Electrophoresis for Amine Resolution
| Chiral Selector Type | Example Selector | Mechanism | Typical Analytes |
|---|---|---|---|
| Cyclodextrin | Heptakis(2,6-di-O-methyl-β-cyclodextrin) | Host-guest inclusion complexation. nih.gov | Epinephrine, Isoproterenol, Octopamine. nih.govnih.gov |
| Cyclodextrin | Sulfated-β-cyclodextrin | Inclusion and electrostatic interactions. | Chiral amino acids. capes.gov.br |
| Macrocyclic Antibiotic | Vancomycin | Multiple interactions including hydrogen bonding, dipole-dipole, and steric repulsion. mdpi.com | Di- and tri-peptides, various pharmaceuticals. mdpi.com |
| Chiral Ionic Liquid | Tetrabutylammonium L-argininate | Ion pairing and other chiral interactions. | Ephedrine isomers. nih.gov |
| Chiral Ligand | N-benzoxycarbonylglycyl-L-proline | Ion-pair formation and stereoselective interactions in non-aqueous media. sigmaaldrich.com | Bupivacaine, Pindolol. sigmaaldrich.com |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| (R)-3-(1-Aminoethyl)phenol hydrobromide |
| 1-hexyl-3-methylimidazolium tetrafluoroborate ([HMIM][BF4]) |
| 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) |
| Amphetamine |
| Amylosetris(3,5-dimethylphenylcarbamate) |
| Amylosetris(chloromethylphenylcarbamate) |
| Beta-cyclodextrin |
| Bupivacaine |
| Carbon dioxide |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) |
| Cellulose tris(chloromethylphenylcarbamate) |
| Diethylamine (DEA) |
| Ephedrine |
| Ethanol |
| Isopropylamine |
| Isoproterenol |
| Methanol |
| N-(3,5-Dinitrobenzoyl)phenylglycine |
| N-benzoxycarbonylglycyl-L-proline |
| Octopamine |
| Pindolol |
| Tetrabutylammonium L-argininate |
| Teicoplanin |
| Trifluoroacetic Acid (TFA) |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) and its hybrid technique, Micellar Electrokinetic Chromatography (MEKC), are powerful tools for the separation of chiral compounds like this compound. MEKC, in particular, is highly versatile as it can separate both charged and neutral molecules simultaneously. longdom.org The fundamental principle of MEKC involves the addition of a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC), creating a pseudostationary phase of micelles. longdom.orgnih.gov The separation of enantiomers, such as the (R) and (S) forms of 3-(1-Aminoethyl)phenol (B1280079), is based on the differential partitioning of the analytes between the aqueous mobile phase and the micellar pseudostationary phase, which move at different velocities under an electric field. longdom.org
The key to successful chiral separation in MEKC is the introduction of a chiral selector into the running buffer. This can be achieved in several ways:
Chiral Surfactants: Using surfactants that are themselves chiral. These can include naturally occurring compounds like bile salts or derivatives of amino acids. longdom.orgnih.gov The affinity of the enantiomers for these chiral micelles will differ, leading to separation. longdom.org
Chiral Additives: Adding a chiral agent to the buffer containing achiral micelles. Common additives include cyclodextrins (CDs) and crown ethers. nih.gov These agents form transient diastereomeric complexes with the enantiomers of the analyte, which have different mobilities.
The high efficiency of MEKC stems from the plug-like flow profile of the electroosmotic flow (EOF), which minimizes band broadening. longdom.org The selectivity of the separation can be fine-tuned by modifying various parameters, including the type and concentration of the surfactant and chiral selector, the addition of organic modifiers, temperature, and the applied voltage. longdom.org For a phenol amine compound, the pH of the buffer is also a critical parameter, as it affects the charge of the amine group and the phenolic hydroxyl group, thereby influencing its interaction with the micelles and its electrophoretic mobility.
| Chiral Selector Type | Principle of Separation | Example Selectors |
| Chiral Micelles | Differential partitioning into a chiral pseudostationary phase. | Bile salts, Amino acid-based surfactants. longdom.orgnih.gov |
| Cyclodextrins (CDs) | Formation of transient diastereomeric inclusion complexes with differing stability. | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin. |
| Crown Ethers | Formation of host-guest complexes, particularly effective for primary amines. | 18-crown-6-tetracarboxylic acid. nih.gov |
Mass Spectrometry (MS) in Chiral Molecular Recognition and Analysis
Mass spectrometry has emerged as a highly sensitive and specific technique for chiral analysis. nih.gov Its application in the chiral recognition of this compound can be approached through various methods, often involving the formation of diastereomeric complexes with a chiral selector, which can then be distinguished by their mass-to-charge ratio or fragmentation patterns. researchgate.netresearchgate.net
Integration with Chromatographic Techniques (e.g., LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern analytical chemistry, providing both separation and highly specific detection. For the chiral analysis of a compound like 3-(1-Aminoethyl)phenol, a chiral LC column is used to separate the (R) and (S) enantiomers, which then enter the mass spectrometer for detection. osti.gov
A significant advantage of MS detection is that enantiomers, having identical masses, produce the same mass spectrum, which confirms a successful enantiomeric separation. osti.gov However, a major challenge is adapting conventional chiral LC methods, which often use non-volatile buffers, to be compatible with MS detection, which requires volatile mobile phases. osti.gov This method development is crucial, as switching to MS-compatible buffers can sometimes negatively impact enantioselectivity. osti.gov High-throughput LC-MS/MS methods have been successfully developed for the analysis of other chiral molecules, such as amino acids, without the need for derivatization, highlighting the potential for direct analysis of compounds like (R)-3-(1-Aminoethyl)phenol. nih.gov LC-MS/MS is particularly valuable for determining the enantiomeric composition of chiral drugs and can be used in complex matrices like plasma. osti.govresearchgate.net
Application of Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules, including phenol amines. wikipedia.org It generates ions directly from a solution with minimal fragmentation, which is advantageous for preserving the structure of the analyte for mass analysis. wikipedia.org
In the context of chiral analysis, ESI-MS can be used to observe noncovalent diastereomeric complexes formed in solution between the analyte enantiomers and a chiral selector. researchgate.netmsstate.edu For (R)-3-(1-Aminoethyl)phenol, this would involve mixing it with a chosen chiral selector and analyzing the resulting solution by ESI-MS. The relative abundances of the diastereomeric complexes, [(R)-analyte + Selector]+ and [(S)-analyte + Selector]+, can be measured to determine the enantiomeric composition of the sample. msstate.edu The success of this "chiral recognition" in the gas phase is dependent on the stability of these complexes. ESI-MS/MS methods can further enhance chiral differentiation by examining the collision-induced dissociation (CID) spectra of the diastereomeric complexes; the differing stabilities often lead to distinct fragmentation patterns or efficiencies. nih.gov
Spectroscopic Techniques for Stereochemical and Conformational Analysis
Spectroscopic methods provide detailed information about molecular structure, conformation, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Compounds
NMR spectroscopy is a powerful tool for chiral discrimination. To distinguish between enantiomers like (R)- and (S)-3-(1-Aminoethyl)phenol, which are indistinguishable in a standard achiral solvent, a chiral environment must be created in the NMR tube. This is typically achieved using one of two main strategies:
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or α-methoxy-α-phenylacetic acid (MPA), to form diastereomers. rsc.orgresearchgate.net These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for quantification of the enantiomeric ratio. rsc.org
Chiral Solvating Agents (CSAs): The analyte is mixed with a chiral solvating agent, which forms transient, non-covalent diastereomeric complexes. acs.org These complexes exist in rapid equilibrium with the free species, but the differing interactions result in separate, observable signals for the enantiomers in the ¹H or ¹³C NMR spectrum. An example of a CSA effective for amines is (18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.gov
These NMR methods can provide accurate determination of enantiomeric purity and can even be used to determine the absolute configuration of the chiral center. rsc.org
| NMR Method | Interaction | Permanence | Key Requirement |
| Chiral Derivatizing Agents (CDAs) | Covalent bond formation | Permanent (forms new molecules) | Analyte must have a reactive functional group (e.g., -NH2, -OH). rsc.org |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction (e.g., H-bonding, π-π stacking) | Transient (rapid equilibrium) | Strong and specific interaction between CSA and analyte. acs.org |
Vibrational and Electronic Spectroscopy (IR, UV-Vis)
The UV-Vis spectrum is determined by the electronic transitions within the molecule. For 3-(1-Aminoethyl)phenol, the absorption bands would be characteristic of the substituted benzene (B151609) ring. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic spectrum, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the electronic properties and reactivity of the molecule. nih.gov While not directly providing stereochemical information, these techniques are fundamental for the comprehensive characterization of the compound's structure.
Advanced Sample Preparation and Enrichment Techniques for Chiral Analysis
The accurate enantioselective analysis of chiral compounds like this compound is critically dependent on the preceding sample preparation and enrichment steps. These procedures are designed to isolate the target analytes from complex matrices (e.g., biological fluids, reaction mixtures), remove interfering substances, and concentrate the enantiomers to a level suitable for detection and quantification. The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity, and the subsequent analytical method. For chiral phenol amine compounds, several advanced methodologies are employed to ensure the preservation of stereochemical integrity while achieving high recovery and enrichment.
Enantioselective Liquid-Liquid Extraction (ELLE)
Enantioselective liquid-liquid extraction (ELLE) is a separation technique that relies on the differential partitioning of enantiomers between two immiscible liquid phases. austinpublishinggroup.comrsc.org This is achieved by introducing a chiral selector, or extractant, into one of the phases (typically the organic phase). austinpublishinggroup.com The chiral selector forms transient diastereomeric complexes with the enantiomers of the target compound. researchgate.net Due to stereochemical differences, these complexes have different stability constants, leading to a preferential distribution of one enantiomer into the selector-containing phase, while the other enantiomer remains enriched in the initial phase. austinpublishinggroup.comresearchgate.net
The key to successful ELLE is the selection of an appropriate chiral extractant with high enantiorecognition capabilities. nih.gov A variety of chiral selectors have been investigated for the separation of chiral compounds, including tartaric acid derivatives, chiral ionic liquids (CILs), cyclodextrins, and metal complexes. rsc.orgnih.gov For a compound like this compound, which possesses both an amine and a phenol functional group, selectors capable of forming hydrogen bonds, ionic interactions, or inclusion complexes would be particularly relevant. Recent progress has focused on developing novel chiral extractants and optimizing solvent systems to enhance separation efficiency. nih.govresearchgate.net
Table 1: Research Findings in Enantioselective Liquid-Liquid Extraction
| Chiral Selector System | Target Analytes | Key Findings | Reference |
|---|---|---|---|
| Dipentyl-L-tartrate and Boric Acid | Propranolol | The biphasic system of 1,2-dichloroethane-water was found to be highly efficient, achieving an enantioselectivity of 2.54. | researchgate.net |
| Chiral Ionic Liquids (CILs) based on imidazolium (B1220033) and amino acids | Tryptophan enantiomers | DESs (Deep Eutectic Solvents) based on CILs can serve as both the phase-forming components and the chiral selectors in a biphasic recognition chiral extraction system. | researchgate.net |
Enantioselective Solid-Phase Extraction (SPE) and Microextraction (SPME)
Solid-phase extraction has largely replaced liquid-liquid extraction for sample preparation due to its advantages in speed, reduced solvent consumption, selectivity, and reproducibility. oup.com In enantioselective SPE, the sorbent material is a chiral stationary phase (CSP) that selectively retains one enantiomer while the other passes through with the loading solvent. The retained enantiomer can then be eluted using a stronger solvent. This technique is highly effective for cleaning up complex samples, such as biological matrices, prior to analysis by HPLC or other chromatographic methods. oup.comresearchgate.net
Solid-phase microextraction (SPME) is a solvent-free alternative that utilizes a fused-silica fiber coated with a selective stationary phase. nih.govelsevierpure.com The fiber is exposed to the sample, and analytes adsorb onto the coating. For chiral analysis, fibers coated with a chiral polymer can be used for the selective extraction of one enantiomer. SPME is valued for its simplicity, cost-effectiveness, and integration of extraction, concentration, and sample introduction into a single step. elsevierpure.comant-ecology.eu The development of novel sorbents, including magnetic molecularly imprinted polymers (MMIPs), offers high selectivity and ease of separation from the sample matrix. mdpi.com
Table 2: Examples of Solid-Phase Extraction Conditions for Chiral Drug Analysis
| Analyte(s) | Matrix | SPE Sorbent/Column | Elution Solvent | Analytical Method | Reference |
|---|---|---|---|---|---|
| Ibuprofen | Human Plasma | CHIRALPAK AD-RH | Not specified | LC-MS/MS | mdpi.com |
| Chromakalim | Human Plasma | Chiralpak AD-R | Water-acetonitrile (70:30, v/v) | HPLC | researchgate.net |
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a green analytical technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govnih.gov Supercritical CO₂ is non-toxic, inexpensive, and has a critical temperature (31.1 °C) that allows for the extraction of thermally labile compounds without degradation. nih.govbenthamopen.com Its solvating power can be tuned by adjusting pressure and temperature. For polar analytes like phenolic compounds, the polarity of supercritical CO₂ can be increased by adding a small amount of a polar organic co-solvent, such as ethanol or methanol. nih.govbenthamopen.com
SFE is particularly advantageous for extracting compounds from solid or semi-solid matrices. A recent development is the two-step SFE, where conditions are automatically switched to sequentially extract non-polar and then polar analytes from the same sample, providing two distinct fractions in a single run. rsc.org This technique is often coupled online with supercritical fluid chromatography (SFC), streamlining the entire analytical process from extraction to separation. scilit.com
Table 3: Research Findings in Supercritical Fluid Extraction of Phenolic Compounds
| Plant Material | Target Compounds | SFE Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Olive Leaves | Phenols | 344 bar, 100°C, CO₂ with 10% methanol co-solvent | The addition of 10% methanol provided the highest recovery of phenols compared to pure CO₂ or ethanol as a co-solvent. | benthamopen.com |
Derivatization Techniques
Derivatization is a chemical modification of the analyte to produce a new compound with properties more suitable for separation and detection. chiralpedia.com For chiral analysis, derivatization can be approached in two primary ways:
Achiral Derivatization : The enantiomers are reacted with an achiral reagent to improve their chromatographic behavior (e.g., volatility for gas chromatography) or detector response (e.g., by introducing a chromophore for UV detection). The resulting derivatized enantiomers are then separated on a chiral stationary phase (CSP). For a phenol amine, functional groups like the primary amine and hydroxyl group can be targeted. For instance, the amine group can be acylated to form an amide. yakhak.orgscas.co.jp
Chiral Derivatization : The enantiomers are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a conventional, less expensive achiral column. nih.govnih.gov This indirect approach is widely used, particularly in bioanalysis. nih.gov A variety of CDAs are available that react with specific functional groups. For the primary amine in a molecule like 3-(1-Aminoethyl)phenol, reagents such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol (e.g., isobuteryl-L-cysteine) or 1-(9-fluorenyl)ethyl chloroformate (FLEC) are effective. nih.gov For the phenolic hydroxyl group, N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) can be used. nih.gov
Table 4: Examples of Chiral Derivatizing Agents (CDAs) for Amine and Phenol Functional Groups
| Chiral Derivatizing Agent (CDA) | Target Functional Group(s) | Resulting Derivative | Analytical Advantage | Reference |
|---|---|---|---|---|
| N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE) | Primary and secondary amines, phenols, thiols | Diastereomeric carbamates/carbonates | Reacts under basic conditions; suitable for various functional groups. | nih.gov |
| o-Phthalaldehyde (OPA) / Isobuteryl-L-cysteine (IBLC) | Primary amines | Diastereomeric isoindoles | Forms fluorescent derivatives; widely used for amino acids and primary amines. | nih.gov |
| (+)- or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amines, Alcohols | Diastereomeric carbamates | Versatile reagent with extensive applications. | nih.gov |
Computational and Theoretical Investigations of R 3 1 Aminoethyl Phenol Hydrobromide Systems
Molecular Modeling and Simulation of Chiral Ligand-Metal Complexes
(R)-3-(1-Aminoethyl)phenol possesses two key functional groups for coordination with metal centers: the phenolic hydroxyl group and the primary amino group. This bidentate character allows it to form stable chelate complexes with a variety of transition metals. nih.govresearchgate.net The formation of such complexes creates a chiral environment around the metal center, which is fundamental to asymmetric catalysis. numberanalytics.com Molecular modeling and simulation techniques are crucial for elucidating the three-dimensional structures of these chiral ligand-metal complexes and understanding the nature of the ligand-metal interactions.
Schiff base ligands, which can be formed from aminophenols, are known to coordinate with metals through the imine nitrogen and another group, stabilizing various oxidation states of the metal and controlling their catalytic performance. nih.govrsc.org Similarly, the (R)-3-(1-Aminoethyl)phenol ligand can coordinate to a metal, and the resulting complex's geometry and electronic properties can be modeled. For instance, iron(III) complexes with N,O-ligands have been studied for their potential applications in catalysis. researchgate.net Computational models can predict the coordination geometry, which is often octahedral or square planar for transition metal complexes, and can also simulate the dynamic behavior of these complexes in solution. ntu.edu.sgekb.eg
Table 1: Representative Metal Complexes with Aminophenol-type Ligands and Their Modeled Properties
| Metal Ion | Ligand Type | Predicted Coordination Geometry | Key Modeled Interactions | Potential Catalytic Application |
|---|---|---|---|---|
| Cu(II) | Schiff base of aminophenol | Square Planar / Distorted Tetrahedral | N, O chelation, π-stacking with substrates | Lewis acid catalysis |
| Fe(III) | Aminophenol | Octahedral | Strong N, O coordination, potential for redox activity | Oxidation reactions |
| Rh(I) | Chiral aminophosphine (B1255530) derived from amino alcohol | Square Planar | P, N coordination, creation of a "chiral pocket" | Asymmetric hydrogenation |
| Zn(II) | Aminophenol | Tetrahedral | Lewis acidic activation of substrates | Asymmetric additions to carbonyls |
The catalytic activity and enantioselectivity of a chiral metal complex are highly dependent on its three-dimensional structure. Conformational analysis of the (R)-3-(1-Aminoethyl)phenol ligand, both free and complexed to a metal, is essential for understanding its stereochemical preferences. The flexibility of the aminoethyl side chain allows for multiple low-energy conformations. Molecular mechanics and quantum chemical methods can be employed to map the potential energy surface and identify the most stable conformers. nih.gov
When (R)-3-(1-Aminoethyl)phenol coordinates to a metal, the resulting chelate ring introduces conformational constraints. The stereochemical preferences in such complexes are often governed by subtle stereoelectronic effects. nih.gov For instance, the orientation of the substituents on the chiral center relative to the metal's coordination sphere can significantly influence the stability of the complex. The "metallo-anomeric effect" is one such stereoelectronic effect that can dictate strong axial or equatorial preferences of ligands in cyclic systems. nih.gov In the case of complexes derived from (R)-3-(1-Aminoethyl)phenol, the preferred conformation will seek to minimize steric clashes between the methyl group on the chiral center and other ligands or the substrate, while maximizing stabilizing interactions like hydrogen bonding.
A primary goal of computational studies in this area is the accurate prediction of enantioselectivity. rsc.org This is a challenging task as small differences in the activation energies of competing diastereomeric transition states can lead to large differences in the enantiomeric ratio of the product. rsc.orgchemrxiv.org Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the transition states of catalytic reactions. acs.orgresearchgate.net By calculating the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (e.e.) can be predicted.
Recent advancements have seen the rise of machine learning (ML) models trained on computational data to predict enantioselectivity. rsc.org These models can rapidly screen large libraries of catalysts and substrates, accelerating the discovery of new asymmetric transformations. chemrxiv.org For a catalytic system employing a ligand derived from (R)-3-(1-Aminoethyl)phenol, computational modeling could be used to explore the entire catalytic cycle. This would involve identifying the structures of all intermediates and transition states, and then using the calculated energy barriers to determine the rate-determining step and the origin of enantioselectivity. Such models can provide a detailed understanding of how the chiral ligand transfers its stereochemical information to the substrate during the reaction. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, provide deep insights into the electronic structure and reactivity of molecules. rsc.orgumn.edu For (R)-3-(1-Aminoethyl)phenol hydrobromide and its metal complexes, DFT can be used to calculate a wide range of properties. These include optimized molecular geometries, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as orbital energies, charge distributions, and electrostatic potentials. nih.govmdpi.com
These calculations are particularly valuable for understanding the nature of the bonding between the ligand and the metal. Natural Bond Orbital (NBO) analysis, for example, can quantify the donor-acceptor interactions between the ligand's lone pairs and the metal's empty orbitals. Furthermore, DFT can be used to study the reaction mechanisms of catalytic processes in detail. By mapping the potential energy surface of a reaction, one can identify the transition states and intermediates, and thereby elucidate the catalytic pathway and the factors controlling the reaction's selectivity. acs.org
Table 2: Properties of (R)-3-(1-Aminoethyl)phenol Calculable by DFT
| Property | Significance in Catalysis | Information Gained from DFT |
|---|---|---|
| Optimized Geometry | Determines the shape of the catalyst and its interaction with substrates. | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates the molecule's ability to donate or accept electrons. | Energy levels and spatial distribution of HOMO and LUMO, predicting sites of reactivity. |
| Atomic Charges | Reveals the electronic distribution and potential sites for electrostatic interactions. | Partial charges on each atom, identifying nucleophilic and electrophilic centers. |
| Reaction Enthalpies and Activation Energies | Determine the feasibility and rate of a catalytic reaction. | Thermodynamic and kinetic parameters of reaction pathways. |
Structure-Activity Relationship (SAR) Studies in Chiral Catalysis and Recognition
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a catalyst with its performance. In the context of chiral catalysis with (R)-3-(1-Aminoethyl)phenol-derived ligands, SAR studies would involve systematically modifying the ligand's structure and observing the effect on catalytic activity and enantioselectivity. For example, substituents could be introduced onto the phenyl ring to alter the electronic properties (electron-donating or -withdrawing groups) or steric bulk of the ligand.
A derivative of the closely related 2-[(1R)-1-aminoethyl]phenol has been shown to be an effective chiral sensor for the enantiodifferentiation of amino acid derivatives, highlighting the potential of this scaffold in chiral recognition. nih.govmdpi.comnih.gov Computational modeling can play a significant role in SAR studies by predicting the effects of structural modifications before they are synthesized in the lab. This can guide the design of more effective ligands. For instance, a computational SAR study might reveal that increasing the steric bulk at a particular position on the ligand enhances enantioselectivity by creating a more defined chiral pocket around the metal center. researchgate.net
Thermodynamic Studies of Chiral Interactions
Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is a thermodynamic process. The interaction between a chiral ligand like (R)-3-(1-Aminoethyl)phenol and a chiral substrate leads to the formation of diastereomeric complexes, which have different thermodynamic stabilities. The difference in the Gibbs free energy of formation (ΔΔG) for the two diastereomers determines the degree of chiral recognition and, in chromatography, the enantioseparation factor.
In Vitro Biological Mechanisms and Enantioselective Interactions Non Clinical Focus
Molecular Basis of Chiral Recognition in Biomimetic Systems
The chiral center at the ethylamine (B1201723) side chain of (R)-3-(1-Aminoethyl)phenol is fundamental to its potential for enantioselective interactions. In biomimetic systems, which are synthetic systems designed to mimic biological environments, chiral recognition is primarily governed by the principles of stereochemistry and non-covalent interactions. For a molecule like (R)-3-(1-Aminoethyl)phenol, these interactions would include hydrogen bonding, π-π stacking, and steric hindrance.
Key Interaction Points for (R)-3-(1-Aminoethyl)phenol:
Hydrogen Bond Donors: The phenolic hydroxyl (-OH) and the primary amine (-NH2) groups can act as hydrogen bond donors.
Hydrogen Bond Acceptor: The oxygen atom of the hydroxyl group and the nitrogen of the amine group can also act as hydrogen bond acceptors.
Aromatic System: The phenol (B47542) ring allows for potential π-π stacking interactions with other aromatic systems.
Chiral Center: The specific three-dimensional arrangement of the substituents around the chiral carbon dictates how the molecule can fit into a chiral environment, such as the active site of an enzyme or a chiral stationary phase in chromatography.
Biomimetic systems used to study chiral recognition often involve cyclodextrins, chiral polymers, or molecularly imprinted polymers. These systems create chiral cavities or surfaces that can preferentially bind one enantiomer over the other. For instance, research on other chiral aromatic amines has utilized supramolecular nanocapsules assembled from cyclodextrin (B1172386) derivatives to achieve high levels of chiral recognition in nonpolar solvents. The selectivity in these systems arises from the complementary shape and interaction patterns between the host (the biomimetic system) and the guest (the chiral molecule).
Enantioselective Interactions with Biologically Relevant Molecules (in vitro)
While direct studies on the enantioselective interactions of (R)-3-(1-Aminoethyl)phenol hydrobromide with specific biologically relevant molecules are not readily found, the principles of such interactions are well-established for similar compounds. Biologically relevant molecules such as proteins (enzymes, receptors) and nucleic acids are themselves chiral, and thus their interactions with small chiral molecules are often stereospecific.
For example, the binding of a chiral molecule to a protein's binding pocket is often described by the "three-point interaction model," where at least three points of interaction between the molecule and the protein are necessary for chiral discrimination. In the case of (R)-3-(1-Aminoethyl)phenol, these interactions could involve the hydroxyl group, the amino group, and the phenyl ring, each interacting with specific residues in a binding pocket. The spatial arrangement of these interacting groups for the (R)-enantiomer would differ from that of the (S)-enantiomer, leading to a difference in binding affinity and subsequent biological effect.
In vitro techniques to study these interactions include:
Enzyme Assays: To determine if one enantiomer is a more potent inhibitor or substrate for a particular enzyme.
Receptor Binding Assays: To measure the differential binding affinity of the enantiomers to a specific receptor.
Calorimetry (e.g., Isothermal Titration Calorimetry - ITC): To quantify the thermodynamic parameters of binding for each enantiomer.
Spectroscopic Methods (e.g., Circular Dichroism, NMR): To observe conformational changes upon binding and to study the dynamics of the interaction.
Research on Stereospecificity in Molecular-Level Biological Phenomena
Research into the stereospecificity of related chiral compounds provides a foundation for understanding the potential molecular-level phenomena involving (R)-3-(1-Aminoethyl)phenol. For instance, studies on chiral pesticides have shown that enantiomers can have different endocrine-disrupting effects due to stereoselective binding to hormone receptors. nih.gov The results of molecular dynamics simulations in such studies often reveal that van der Waals interactions play a crucial role in the binding process. nih.gov
Furthermore, the use of chiral molecules as "chiral solvating agents" in Nuclear Magnetic Resonance (NMR) spectroscopy demonstrates enantioselective interactions at the molecular level. While this application uses the chiral molecule as a tool, the underlying principle is the formation of transient diastereomeric complexes with other chiral molecules, leading to distinguishable NMR signals. This phenomenon relies on the same non-covalent interactions that govern stereospecificity in biological systems.
The study of chiral recognition is a critical aspect of drug design and development, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Future research focusing specifically on this compound would be necessary to elucidate its specific in vitro biological mechanisms and enantioselective interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-3-(1-Aminoethyl)phenol hydrobromide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. A reflux setup with ethanol as the solvent (3–6 hours at 70–90°C) is commonly employed, similar to the synthesis of 3-((3-aminopropyl)amino)phenol hydrobromide . Monitoring via TLC (e.g., dichloromethane/methanol 9.5:0.5) ensures reaction completion. Purification may involve recrystallization from ethanol or column chromatography using silica gel.
Q. How can the enantiomeric purity and structural identity of this compound be confirmed?
- Methodology :
- NMR Spectroscopy : Compare and NMR shifts with literature data for chiral centers (e.g., δ 1.2–1.5 ppm for the methyl group in the aminoethyl moiety) .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related phenolic salts (e.g., hydrogen bonding patterns and unit cell parameters) .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with a mobile phase of hexane/isopropanol (80:20) to assess enantiomeric excess .
Q. What analytical methods are suitable for assessing the purity of this compound?
- Methodology :
- TLC : Silica gel plates with ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) as the mobile phase; visualize with ninhydrin staining .
- HPLC : C18 reverse-phase column, gradient elution (water/acetonitrile with 0.1% TFA), and UV detection at 254 nm. Purity >98% is achievable with preparative HPLC .
Advanced Research Questions
Q. How does the hydrobromide salt form influence solubility and stability under varying pH conditions?
- Methodology :
- Solubility Profiling : Test solubility in polar solvents (water, ethanol) vs. non-polar solvents (dichloromethane) using gravimetric analysis. Hydrobromide salts typically exhibit higher aqueous solubility than free bases .
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
Q. What strategies ensure enantioselective synthesis of the (R)-enantiomer?
- Methodology :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to reduce imine intermediates.
- Kinetic Resolution : Employ enzymes (e.g., lipases) in dynamic kinetic resolution of racemic mixtures. Reference analogous methods for (R)-configured phenolic amines .
Q. How can crystallization conditions be optimized to obtain stable polymorphs?
- Methodology :
- Solvent Screening : Test solvents (ethanol, acetone, water) under slow evaporation or cooling conditions.
- Powder XRD : Compare diffraction patterns with known polymorphic forms (e.g., monoclinic vs. orthorhombic systems) .
Q. What advanced techniques validate the compound’s interactions in biological systems (e.g., receptor binding)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
